1,1-Dibromoethane

説明

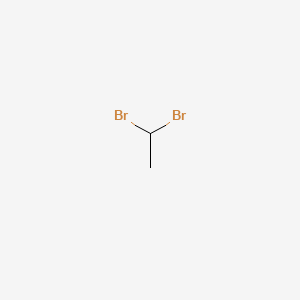

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1-dibromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQIUTYORBAGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060324 | |

| Record name | Ethylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Clear, slightly brown liquid; Stabilized with potassium carbonate; [MSDSonline] | |

| Record name | 1,1-Dibromoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108.0 °C | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.0555 g/cu cm at 20 °C | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

25.6 [mmHg], 2.56X10+1 mm Hg at 25 °C | |

| Record name | 1,1-Dibromoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

557-91-5, 25620-62-6 | |

| Record name | 1,1-Dibromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8ZJY72QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-63 °C | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Significance in Halogen Chemistry Research

The investigation of halogenated compounds like 1,1-dibromoethane has been instrumental in the evolution of halogen chemistry. solubilityofthings.com The development of theories on chemical reactivity in the early 20th century by chemists such as Sir Robert Robinson and Arthur Lapworth provided the theoretical framework to understand the behavior of such molecules. rsc.org

The synthesis of this compound can be achieved through specific chemical reactions that have been refined over time. One common laboratory method involves the addition of hydrogen bromide (HBr) to vinyl bromide. wikipedia.org This reaction proceeds without the presence of peroxide radicals to ensure the desired geminal product. Another synthetic route involves the direct bromination of ethane (B1197151). While this reaction primarily yields ethyl bromide and 1,2-dibromoethane (B42909), a small fraction of the ethane is converted to this compound. chemicalbook.com The study of these synthetic pathways and the compound's subsequent reactions has contributed to a deeper understanding of electrophilic addition and substitution mechanisms in organic chemistry.

Isomeric Relationship and Comparative Research Perspectives with 1,2 Dibromoethane

Controlled Synthesis Approaches

The controlled synthesis of this compound can be achieved through specific reaction pathways that favor the formation of the geminal dihalide over its vicinal isomer.

The synthesis of this compound can be accomplished through the addition of hydrogen bromide (HBr) to vinyl bromide. wikipedia.orgstackexchange.com This reaction proceeds via an electrophilic addition mechanism. The resonance and inductive effects of the bromine atom on the vinyl bromide molecule direct the incoming proton to the beta-carbon, leading to the formation of a more stable carbocation on the alpha-carbon, which already bears a bromine atom. stackexchange.comechemi.com The subsequent rapid attack of the bromide ion at this carbocationic center results in the formation of this compound. stackexchange.comechemi.com The reaction is typically carried out in the absence of peroxides, which would favor a free-radical addition and lead to the anti-Markovnikov product, 1,2-dibromoethane. wikipedia.org

The direct bromination of ethane (B1197151) can also yield this compound, although it is often part of a mixture of brominated products. This reaction proceeds via a free-radical mechanism, typically initiated by UV light. youtube.com The initial substitution of a hydrogen atom on ethane with a bromine atom forms bromoethane (B45996). brainly.combrainly.com Further bromination of bromoethane can then lead to the formation of dibromoethanes.

Research has shown that the free-radical bromination of ethane can be influenced by reaction conditions. In one study, a mixture of ethane and bromine in a 3.6:1 molar ratio was passed through a reactor at 21°C. chemicalbook.com While bromoethane was the major product, dibrominated ethanes were also formed. The selectivity for this compound was found to be low compared to its isomer, 1,2-dibromoethane. chemicalbook.comgoogle.com

Table 1: Product Distribution in the Bromination of Ethane

| Product | Selectivity (%) |

|---|---|

| Ethyl Bromide | 86 |

| 1,2-Dibromoethane | 12 |

| This compound | 1 |

| 1,1,2-Tribromoethane | <1 |

Data from a study with a 3.6:1 molar ratio of ethane to bromine at 21°C. chemicalbook.com

The formation of various byproducts, including polybrominated ethanes and hydrogen bromide, is a characteristic of free-radical halogenation. brainly.comchegg.com The relative stability of the potential radical intermediates plays a role in the observed product distribution. masterorganicchemistry.com

Addition Reactions of Hydrogen Bromide to Vinyl Bromide

Transformation Reactions and Mechanistic Studies

This compound participates in a variety of chemical transformations, providing pathways to other functionalized organic molecules.

The presence of two bromine atoms on the same carbon atom makes this compound susceptible to nucleophilic substitution reactions. solubilityofthings.com These reactions typically involve the displacement of one or both bromine atoms by a nucleophile. For instance, when heated with a solution of sodium or potassium hydroxide, halogenoalkanes undergo nucleophilic substitution to produce alcohols. chemguide.co.uk Similarly, reaction with cyanide ions from a source like potassium cyanide can yield nitriles. chemguide.co.uk The reaction mechanism, whether Sₙ1 or Sₙ2, is influenced by the structure of the halogenoalkane and the reaction conditions. chemguide.co.ukchemguide.co.uk

Dehalogenation reactions involve the removal of halogen atoms from a molecule.

When heated with zinc dust, this compound undergoes reductive dehalogenation. smolecule.comvaia.com In this reaction, the zinc acts as a reducing agent, removing both bromine atoms from the geminal dihalide. vaia.com This process leads to the formation of a carbon-carbon double bond, yielding ethene as the primary organic product and zinc bromide as the inorganic byproduct. smolecule.comvaia.com This reaction is a classic example of an elimination reaction where a saturated hydrocarbon derivative is converted into an unsaturated one. vaia.com Mechanistic studies suggest that such reactions can proceed through radical intermediates. researchgate.netsci-hub.se

Dehalogenation Processes

Alkene Formation via Elimination Mechanisms

Geminal dihalides, such as this compound, are key substrates for elimination reactions that result in the formation of unsaturated carbon-carbon bonds. vaia.com One of the primary methods to synthesize alkenes from these compounds is through dehalogenation, a reaction that involves the removal of both halogen atoms. vaia.com

When this compound is heated with zinc dust, it undergoes dehalogenation. vaia.com In this reaction, zinc acts as a reducing agent, facilitating the elimination of the two bromine atoms to form zinc bromide (ZnBr2). This process results in the formation of a carbon-carbon double bond, yielding ethene. vaia.com This type of reaction highlights the conversion of a saturated hydrocarbon derivative into an unsaturated one. vaia.com

Another significant elimination pathway for geminal dihalides is dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. chemistrytalk.orgsiyavula.com This reaction is typically promoted by a strong base. chemistrytalk.orgjove.com For a geminal dihalide like this compound, a double dehydrohalogenation can occur in the presence of a sufficiently strong base, such as sodium amide (NaNH2), leading to the formation of an alkyne. jove.commasterorganicchemistry.comchemistrysteps.com The reaction proceeds in two successive E2 elimination steps. jove.commasterorganicchemistry.com The first elimination yields a vinyl halide, and the second elimination from the vinyl halide produces the alkyne. masterorganicchemistry.com

Table 1: Elimination Reactions of Geminal Dihalides

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Zinc Dust | Dehalogenation | Ethene |

| Geminal Dihalide | Strong Base (e.g., NaNH2) | Double Dehydrohalogenation | Alkyne |

Oxidative Addition Reactions of 1,1-Dibromo-1-alkenes

1,1-Dibromo-1-alkenes, which can be synthesized from aldehydes via methods like the Corey-Fuchs reaction, are versatile intermediates in organic synthesis. researchgate.netbeilstein-journals.org Their utility is particularly evident in transition-metal-catalyzed reactions, where the two halogen atoms at the same vinylic position impart distinct reactivity compared to monohaloolefins. sioc-journal.cn These compounds readily undergo oxidative addition with metal complexes, a key step in many cross-coupling reactions. sioc-journal.cn

Palladium-catalyzed reactions of 1,1-dibromo-1-alkenes have been extensively studied. The oxidative addition of a palladium(0) complex to the C-Br bond is a critical initiation step. researchgate.netacs.org Depending on the substrate and reaction conditions, this can lead to various transformations, including the formation of substituted alkenes, alkynes, and complex cyclic systems. researchgate.netacs.org

Alpha-Dehalopalladation and Vinylic Carbene Intermediate Formation

An important mechanistic pathway in the reaction of 1,1-dibromo-1-alkenes with palladium(0) complexes is α-dehalopalladation. This process involves the oxidative addition of palladium to one C-Br bond, followed by the elimination of the second bromine atom from the same carbon, leading to the formation of a vinylic carbene intermediate. researchgate.netacs.orgnih.gov

Studies have shown that the reaction of 1,1-dibromo-2,2-diphenylethene or 1,1-dibromo-2-phenylpropene with a stoichiometric amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] results in the formation of alkynes (1,2-diphenylacetylene and 1-phenylpropyne, respectively). researchgate.netacs.orgnih.gov This outcome strongly indicates that an α-dehalopalladation occurred to generate a vinylic carbene, which then rearranges to the corresponding alkyne. researchgate.netacs.orgnih.gov However, this pathway is not always dominant. In cases where the substrate contains an additional C=C bond suitable for intramolecular reactions, the α-dehalopalladation can be outcompeted by faster processes. researchgate.netacs.org

Intramolecular Bis(carbopalladation) of Alkenes

Following the initial oxidative addition of palladium(0) to a 1,1-dibromo-1-alkene, the resulting palladium intermediate can undergo further reactions if other reactive sites are present within the molecule. When the substrate contains two additional C=C bonds, a novel and efficient bicyclic carbopalladation reaction can occur. researchgate.netacs.orgacs.org This intramolecular bis(carbopalladation) allows for the construction of fused bicyclic systems. researchgate.netacs.orgnih.gov

The process involves the sequential intramolecular insertion of the two alkene moieties into the carbon-palladium bond. researchgate.net This cascade reaction has been successfully employed to create a variety of fused ring systems, including 5,6-, 6,6-, 6,7-, and 7,7-bicyclic compounds, demonstrating its versatility in synthesizing complex molecular architectures. researchgate.netacs.orgnih.gov The efficiency of this protocol highlights the utility of 1,1-dibromo-1-alkenes as precursors for tandem reactions. acs.org

Stepwise Oxidative Addition-Cyclic Carbopalladation-Beta-Elimination for Bicyclization

The mechanism for the formation of bicyclic compounds from certain 1,1-dibromo-1-alkenes has been elucidated as a stepwise process. researchgate.netacs.org This pathway involves an initial oxidative addition, followed by a cyclic carbopalladation, and concludes with a β-hydride elimination.

Detailed investigation of the reaction of specific 1,1-dibromo-1-alkenes revealed that a monocyclic intermediate can be formed first. researchgate.netacs.org For instance, one study showed that under certain conditions, a monocyclic product was formed in 79% yield within 30 minutes. researchgate.netacs.org When the reaction time was extended, this monocyclic intermediate was converted into the final bicyclic product. researchgate.netacs.org Further experiments using the isolated monocyclic compound confirmed that it is indeed a true intermediate, as its subsequent reaction afforded the bicycle in a 92% NMR yield. researchgate.netacs.orgnih.gov This evidence supports a stepwise mechanism of oxidative addition, followed by the first cyclic carbopalladation to form the monocyclic species, which then undergoes a second cyclization and β-elimination to yield the fused bicycle. researchgate.netacs.orgnih.gov

Table 2: Research Findings on Palladium-Catalyzed Reactions of 1,1-Dibromo-1-alkenes

| Substrate | Catalyst/Reagent | Key Process | Product Type | Finding | Citation |

|---|---|---|---|---|---|

| 1,1-Dibromo-2,2-diphenylethene | Pd(PPh3)4 | α-Dehalopalladation | Alkyne | Formation of a vinylic carbene intermediate. | researchgate.netacs.orgnih.gov |

| 1,1-Dibromo-1-alkene with two C=C bonds | Pd(0) | Intramolecular Bis(carbopalladation) | Fused Bicyclic Compounds | Efficient synthesis of 5,6-, 6,6-, 6,7-, and 7,7-bicyclic systems. | researchgate.netacs.orgnih.gov |

| Specific 1,1-dibromo-1-alkene | Pd(0) | Stepwise Bicyclization | Monocyclic Intermediate, then Bicyclic Product | Reaction proceeds via an isolable monocyclic intermediate, confirming a stepwise mechanism. | researchgate.netacs.orgnih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton NMR Chemical Shifts and Spin-Spin Coupling Analysis

In the proton NMR (¹H NMR) spectrum of 1,1-dibromoethane, the hydrogen atoms occupy two distinct chemical environments, leading to two separate signals. gauthmath.com The integration of these signals reveals a 1:3 ratio, corresponding to the single methine (CH) proton and the three methyl (CH₃) protons, respectively. gauthmath.com

The methine proton, being attached to the same carbon as the two electronegative bromine atoms, is significantly deshielded and appears further downfield. This signal is split into a quartet by the adjacent methyl protons, following the n+1 rule (where n=3). Conversely, the methyl protons are less deshielded and appear further upfield. Their signal is split into a doublet by the single adjacent methine proton (n=1). utrgv.edudocbrown.info

The chemical shifts are influenced by the solvent used. For instance, in a carbon tetrachloride (CCl₄) solution, the methyl protons (labeled as D(A)) resonate at approximately 2.461 ppm, while the methine proton (labeled as D(B)) appears at around 5.811 ppm. docbrown.info The coupling constant (J), which measures the interaction between the coupled protons, is reported to be 6.35 Hz in this solvent. docbrown.info In deuterated chloroform (B151607) (CDCl₃), similar chemical shifts are observed, with the methyl protons appearing around 2.458 ppm and the methine proton at approximately 5.842 ppm. docbrown.info

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) in CCl₄ docbrown.info | Chemical Shift (ppm) in CDCl₃ docbrown.info | Multiplicity | Coupling Constant (J) in CCl₄ (Hz) docbrown.info |

| CH₃ | 2.461 | 2.458 | Doublet | 6.35 |

| CH | 5.811 | 5.842 | Quartet | 6.35 |

Application of Deuterated Derivatives (e.g., Ethane-1,1-d₂, 1-dibromo-) in NMR Studies

Deuterated derivatives of organic compounds, such as ethane-1,1-d₂, 1-dibromo-, are valuable in NMR spectroscopy. docbrown.info While detailed NMR studies specifically on ethane-1,1-d₂, 1-dibromo- are not extensively documented in readily available literature, the principles of its application are well-established. The substitution of protons with deuterium (B1214612) atoms (²H or D) alters the NMR spectrum in predictable ways. Since deuterium has a different magnetic moment and resonates at a different frequency from protons, the signals from the deuterated positions would be absent in the ¹H NMR spectrum.

For ethane-1,1-d₂, 1-dibromo-, where the methyl protons would be replaced by deuterium, the ¹H NMR spectrum would be simplified. The quartet observed for the methine proton in the non-deuterated compound would collapse into a singlet, as there would be no adjacent protons to cause splitting. This technique is instrumental in confirming signal assignments in complex spectra. Furthermore, deuterated compounds can serve as internal standards in NMR experiments due to their distinct spectral properties. docbrown.info

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Fragmentation Patterns and Ion Identification

The mass spectrum of this compound is characterized by a distinctive pattern of peaks resulting from the ionization and subsequent fragmentation of the molecule. The initial ionization produces a molecular ion, [CH₃CHBr₂]⁺. docbrown.info

Key fragmentation pathways include:

Loss of a bromine atom: This is a common fragmentation for haloalkanes, leading to the formation of [CH₃CHBr]⁺ ions.

Loss of a methyl group: Cleavage of the C-C bond can result in the formation of [CHBr₂]⁺ ions.

Loss of HBr: The elimination of a hydrogen bromide molecule can also occur.

The most abundant fragment is often referred to as the base peak. For this compound, prominent peaks are observed at m/z values corresponding to these fragments. For instance, the NIST Mass Spectrometry Data Center reports top peaks at m/z 27, 107, and 109. nih.gov The ions at m/z 107 and 109 likely correspond to the [C₂H₄Br]⁺ fragment, showing the characteristic isotopic pattern of bromine.

Isotopic Abundance Analysis of Bromine and Carbon-13

A notable feature in the mass spectrum of this compound is the presence of isotopic peaks, which arise from the natural abundance of isotopes of bromine and carbon.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). docbrown.info This leads to a characteristic pattern for any bromine-containing fragment:

Fragments with one bromine atom: These will appear as a pair of peaks (a doublet) of almost equal intensity, separated by two m/z units (M⁺ and M+2). docbrown.info

Fragments with two bromine atoms (like the molecular ion): These will exhibit a triplet of peaks (M⁺, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1. docbrown.infosavemyexams.com For the molecular ion of this compound, this results in peaks at m/z 186 ([CH₃CH⁷⁹Br₂]⁺), 188 ([CH₃CH⁷⁹Br⁸¹Br]⁺), and 190 ([CH₃CH⁸¹Br₂]⁺). docbrown.info

Carbon-13 (¹³C) has a natural abundance of about 1.1%. savemyexams.com This gives rise to a small M+1 peak for any carbon-containing ion. For this compound, which contains two carbon atoms, a small peak at m/z 187 would correspond to the molecular ion containing one ¹³C atom, [¹³CCH₄Br₂]⁺. docbrown.info The intensity of the M+1 peak relative to the M⁺ peak can be used to estimate the number of carbon atoms in the molecule. savemyexams.com

Table 2: Predicted Isotopic Peaks for the Molecular Ion of this compound

| Ion | m/z | Isotopic Composition | Predicted Relative Abundance |

| M⁺ | 186 | [¹²C₂H₄⁷⁹Br₂]⁺ | ~1 |

| M+1 | 187 | [¹³C¹²CH₄⁷⁹Br₂]⁺ | Small |

| M+2 | 188 | [¹²C₂H₄⁷⁹Br⁸¹Br]⁺ | ~2 |

| M+4 | 190 | [¹²C₂H₄⁸¹Br₂]⁺ | ~1 |

Rotational Spectroscopy Investigations (Analogous to Gem-Diiodoethanes)

Rotational spectroscopy probes the quantized rotational energy levels of molecules in the gas phase, providing highly precise information about their geometry and electronic structure. While specific rotational spectroscopy studies on this compound are not readily found in the literature, valuable insights can be drawn from analogous studies on similar geminal dihalides, such as 1,1-diiodoethane (B1619546).

A high-resolution rotational spectroscopic study of 1,1-diiodoethane revealed a complex spectrum due to the large quadrupole moments of the iodine nuclei. utrgv.edu The analysis of the observed transition frequencies allowed for the determination of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants. utrgv.edu Such studies are often aided by quantum chemical calculations to predict the molecular geometry and hyperfine parameters. utrgv.edu

For a molecule like this compound, a similar approach would be expected to yield its precise molecular structure, including bond lengths and bond angles. The presence of the terminal methyl group suggests the possibility of internal rotation, which would manifest as further splitting in the rotational spectrum. utrgv.edu The analysis of this fine structure would provide information about the barrier to internal rotation of the methyl group. The hyperfine structure arising from the bromine nuclei would also be a key feature of the spectrum, providing information about the electronic environment around the bromine atoms.

Analysis of Rotational Constants and Centrifugal Distortion

The primary information derived from a rotational spectrum is the set of rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia about its three principal axes. For a molecule like this compound, these constants are fundamental to determining its geometric structure, such as bond lengths and bond angles.

A more refined analysis accounts for the fact that a real molecule is not a rigid rotor. As it rotates, centrifugal forces cause the bonds to stretch slightly. This effect is quantified by centrifugal distortion constants. The analysis of these constants provides deeper insight into the molecule's flexibility and the forces governing its structure. The theoretical framework for this analysis is well-developed, and the determination of these constants for a given molecule involves fitting the observed transition frequencies to a sophisticated Hamiltonian model. For instance, studies on related molecules like 1,1-diiodoethane have successfully yielded these parameters through analysis of their rotational spectra. utrgv.edu

Hyperfine Effects and Nuclear Quadrupole Coupling Constants

The spectrum of this compound is further complicated and enriched by hyperfine effects, which arise from the interaction between the nuclear spins and the molecule's rotation. The most significant of these effects for this molecule is nuclear quadrupole coupling. Both naturally occurring bromine isotopes (⁷⁹Br and ⁸¹Br) possess a nuclear spin greater than 1/2, which gives them a non-spherical charge distribution known as a nuclear electric quadrupole moment.

This quadrupole moment interacts with the electric field gradient at the nucleus, which is created by the surrounding electrons in the molecule. This interaction splits the rotational energy levels into multiple, closely spaced hyperfine levels, leading to a characteristic splitting of the lines in the microwave spectrum.

The analysis of this hyperfine structure yields the nuclear quadrupole coupling tensor (with components such as χaa, χbb, χcc, and off-diagonal elements like χab). This tensor provides a detailed picture of the electronic environment around the bromine nuclei. rsc.org Diagonalizing this tensor yields its principal values (χxx, χyy, χzz), which describe the symmetry of the electric field at the nucleus. This information is invaluable for understanding the nature of the carbon-bromine (C-Br) bond, including its covalent character and any potential deviation from cylindrical symmetry. rsc.org Studies on dibromomethane (B42720) have demonstrated how a detailed analysis of the quadrupole coupling tensor can reveal precise information about bond angles and the linearity of the C-Br bonds. rsc.org

Table 2: Nuclear Quadrupole Coupling Constants

| Parameter | Symbol | Information Provided |

|---|---|---|

| Quadrupole Coupling Tensor Elements | χaa, χbb, χcc, χab | Describes the strength of the interaction between the nuclear quadrupole moment and the electric field gradient along the principal inertial axes of the molecule. |

Environmental Fate, Transport, and Degradation Research

Atmospheric Photochemistry and Photodecomposition Pathways

In the atmosphere, 1,1-dibromoethane undergoes photodecomposition, a process initiated by the absorption of light, leading to the formation of various products through distinct elimination pathways.

Br₂ Elimination and Ethylene (B1197577)/Acetylene (B1199291) Formation

Experimental and computational studies have shown that the photolysis of this compound (1,1-EDB) can lead to the elimination of a bromine molecule (Br₂). marquette.eduacs.org This process results in the co-formation of either ethylene (C₂H₄) or acetylene (C₂H₂). marquette.eduacs.org These elimination products are often observed as complexes in matrix isolation studies. marquette.eduacs.org

One proposed pathway for Br₂ elimination involves the formation of an iso-1,1-EDB species. acs.org A pathway from this isomer on the singlet potential energy surface (PES) involves a simultaneous Br₂ loss coupled with a 1,2-hydrogen shift. marquette.eduacs.org This particular route is energetically more favorable than a concerted three-center elimination directly from the parent this compound molecule. marquette.eduacs.org In bulk gas phase experiments, a Br₂ elimination pathway has been identified with a quantum yield of 0.05 ± 0.03. marquette.edu

HBr Elimination and Vinyl Bromide Formation

Alongside Br₂ elimination, the photodecomposition of this compound also proceeds via the elimination of hydrogen bromide (HBr), leading to the formation of vinyl bromide. marquette.eduacs.org This HBr elimination pathway is a significant photoproduct channel observed in steady-state experiments. marquette.edu The products of this elimination are observed as complexes, specifically HBr···CH₂CHBr, in matrix isolation studies. marquette.eduacs.org

Role of Concerted Proton-Coupled Electron Transfer Mechanisms

The elimination of HBr from this compound involves proton-coupled electron transfer (PCET) mechanisms. marquette.eduresearchgate.net Research has demonstrated the existence of two distinct mechanisms for the production of HBr. marquette.edu One is a concerted, single-step PCET pathway. marquette.eduacs.org The other is a sequential electron transfer/proton transfer mechanism where the iso-1,1-EDB species acts as an intermediate. marquette.eduacs.org The concerted PCET pathway is energetically favored by approximately 30 kJ/mol over the sequential mechanism. marquette.edu In a concerted PCET, the transfer of an electron and a proton occur simultaneously, which can be a more efficient pathway by avoiding high-energy intermediates. e-conversion.dediva-portal.org

Potential Energy Surface Characterization in Photodissociation

Theoretical studies have been crucial in characterizing the potential energy surface (PES) of this compound to understand its photodissociation pathways. marquette.eduacs.org The PES calculations show that while the iso-1,1-EDB isomer is a minimum on the surface, the energy barrier for HBr elimination is lower than the barrier for isomerization. marquette.edu For Br₂ elimination, a pathway originating from the isomer on the singlet PES, which includes a simultaneous Br₂ loss with a 1,2-hydrogen shift, is lower in energy than a direct three-center elimination from the parent molecule. marquette.eduacs.org In contrast, the transition state energy for Br₂ elimination from this compound is slightly above the excitation energy, which may explain the relatively low production yield of Br₂. researchgate.net

Aquatic and Soil Environmental Pathways

In aquatic and soil environments, the fate of this compound is primarily governed by abiotic processes, particularly hydrolysis.

Mechanisms of Abiotic Hydrolysis

This compound is subject to abiotic hydrolysis in water and soil, although the process is generally slow. The rate constant for the neutral hydrolysis of this compound at 25°C is 2.4 x 10⁻⁷ per minute, which corresponds to a half-life of 5.5 years. nih.gov Due to its physical properties, this compound is expected to have very high mobility in soil. nih.govnih.gov Its estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces is an important fate process. nih.govnih.gov For a model river and lake, the estimated volatilization half-lives are 2 hours and 6 days, respectively. nih.gov

The table below summarizes the key photodecomposition products of this compound.

| Elimination Pathway | Primary Products | Co-products |

|---|---|---|

| Br₂ Elimination | Bromine (Br₂) | Ethylene (C₂H₄), Acetylene (C₂H₂) |

2 Microbial Biodegradation Mechanisms

Research into the microbial biodegradation of this compound is notably limited in scientific literature. Unlike its structural isomer, 1,2-dibromoethane (B42909) (EDB), for which numerous degradation studies exist, specific microbial degradation pathways for the 1,1-isomer are not well-established. nih.gov The distinct geminal arrangement of bromine atoms in this compound (on the same carbon atom) compared to the vicinal arrangement in 1,2-dibromoethane (on adjacent carbon atoms) significantly influences the potential enzymatic reactions, meaning pathways cannot be directly inferred from one isomer to the other.

1 Anaerobic Biotransformation Pathways (e.g., Dihaloelimination, Hydrogenolysis)

Specific anaerobic biotransformation pathways for this compound have not been characterized in published research. For vicinal dihaloalkanes like 1,2-dibromoethane, anaerobic degradation often proceeds via dihaloelimination, where two halogen atoms are removed from adjacent carbons to form an alkene (ethene), or through sequential hydrogenolysis, where a halogen atom is replaced by a hydrogen atom. clemson.edunih.gov However, these mechanisms are specific to the vicinal structure and are not directly applicable to the geminal structure of this compound. There is a lack of studies identifying microorganisms or enzymatic systems capable of anaerobically degrading this compound.

2 Aerobic Biotransformation Mechanisms

Similar to anaerobic pathways, there is a scarcity of data on the aerobic biotransformation of this compound. While aerobic degradation has been extensively studied for its isomer, 1,2-dibromoethane, often involving hydrolytic haloalkane dehalogenases or oxidative pathways, nih.govasm.org specific aerobic enzymatic mechanisms for this compound have not been identified. The PubChem database notes that biodegradation data for this compound is not available. nih.gov

3 Isotope Fractionation Studies for Degradation Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation pathways of environmental contaminants by measuring the change in the isotopic ratio of elements like carbon (δ¹³C) or bromine (δ⁸¹Br) as the compound degrades. tandfonline.com Different reaction mechanisms result in distinct isotope fractionation patterns, which can help identify the dominant degradation process in the field. nih.gov

However, the application of CSIA to elucidate the degradation pathways of this compound has not been reported in scientific literature. The existing body of research on isotope fractionation for dibromoethanes focuses exclusively on its isomer, 1,2-dibromoethane, for which various biotic and abiotic degradation pathways have been characterized. clemson.edunih.govub.eduresearchgate.net Without established biodegradation pathways for this compound, corresponding isotope fractionation studies are absent.

4 Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a class of remedial technologies that utilize highly reactive radical species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. kirj.eesswm.info Research has shown that AOPs are effective in transforming this compound.

1 Heterogeneously Photocatalyzed Transformation to CO₂ and HBr

Heterogeneous photocatalysis is an AOP that uses a semiconductor catalyst, typically titanium dioxide (TiO₂), illuminated by UV light to generate oxidizing species. mdpi.com Studies have demonstrated the complete degradation of aqueous this compound using this method.

In dilute aqueous suspensions containing titanium dioxide (0.1 wt%), near-UV illumination was shown to completely transform this compound into carbon dioxide (CO₂) and hydrogen bromide (HBr). researchgate.net Notably, for the photocatalyzed degradation of this compound, no observable intermediates were detected, suggesting a rapid and complete mineralization process. researchgate.net

Table 1: Heterogeneous Photocatalysis of this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Catalyst | Titanium Dioxide (TiO₂) | researchgate.net |

| Conditions | Dilute aqueous suspension, Near-UV illumination | researchgate.net |

| Final Products | Carbon Dioxide (CO₂), Hydrogen Bromide (HBr) | researchgate.netacs.org |

| Intermediates | None Observed | researchgate.net |

Anaerobic Biotransformation Pathways (e.g., Dihaloelimination, Hydrogenolysis)

2 Hydroxyl Radical Generation and Reactivity in Degradation

The hydroxyl radical (•OH) is an extremely powerful and non-selective oxidizing agent that is central to the efficacy of many AOPs. hydrogenlink.com The degradation of this compound in the vapor phase is known to occur through reactions with photochemically-produced hydroxyl radicals. nih.gov

The primary mechanism for this degradation is hydrogen abstraction, where a hydroxyl radical removes a hydrogen atom from the this compound molecule. physchemres.org Theoretical studies have investigated this reaction, providing insight into the kinetics and energetics of the pathway. The rate constant for the reaction between vapor-phase this compound and hydroxyl radicals has been experimentally determined, providing a measure of its atmospheric lifetime. nih.gov

Table 2: Reaction Rate Constant for this compound with Hydroxyl Radical

| Medium | Reactant | Rate Constant (cm³/molecule-sec) at 25°C | Source(s) |

|---|

Mechanistic Aspects of Biological Interactions and Mutagenicity

DNA Alkylation and Genotoxicity Studies

The genotoxicity of 1,1-dibromoethane is intrinsically linked to its metabolic conversion into electrophilic species that can covalently bind to DNA, a process known as DNA alkylation. This interaction is a critical initiating event in the cascade leading to mutations and potentially cancer.

Metabolic activation of this compound can occur through two primary pathways: oxidation by cytochrome P-450 (CYP450) enzymes and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). cdc.gov While the oxidative pathway, producing bromoacetaldehyde, is primarily associated with cytotoxicity through protein binding, the GSH conjugation pathway is considered the major route for genotoxicity. cdc.govwho.int

This conjugation results in the formation of S-(2-bromoethyl)glutathione, which can then form a highly reactive episulfonium ion. nih.gov This reactive intermediate is a potent alkylating agent that attacks nucleophilic sites on DNA bases. The predominant DNA adduct formed is S-[2-(N⁷-guanyl)ethyl]glutathione. nih.goviarc.fr This adduct represents over 95% of the total DNA adducts formed. iarc.fr Minor adducts, such as those at the N² and O⁶ positions of guanine (B1146940) and the N¹ position of adenine, have also been identified in vitro. nih.gov

Studies using isotopically labeled this compound have confirmed its covalent binding to DNA, RNA, and proteins in both rats and mice. iarc.fr The formation of these DNA adducts disrupts the normal structure and function of DNA, leading to mutations if not properly repaired. The presence of these adducts has been observed in various tissues, including the liver and kidneys. iarc.fr

The genotoxic potential of this compound has been demonstrated in various in vitro assays. who.int However, in vivo genotoxicity results have been mixed. who.int For instance, while DNA damage has been observed in the liver of rodents, some studies have reported negative results for dominant lethal mutations and specific locus mutations in germ cells. who.int

Interactive Data Table: Key DNA Adducts of this compound

| Adduct | Position of Alkylation | Significance |

|---|---|---|

| S-[2-(N⁷-guanyl)ethyl]glutathione | N⁷ of Guanine | Major adduct, biomarker of exposure and genotoxicity. nih.goviarc.fr |

| S-[2-(N²-guanyl)ethyl]glutathione | N² of Guanine | Minor adduct formed in vitro. nih.gov |

| S-[2-(O⁶-guanyl)ethyl]glutathione | O⁶ of Guanine | Minor but potentially highly mutagenic adduct. nih.gov |

| S-[2-(N¹-adenyl)ethyl]glutathione | N¹ of Adenine | Minor adduct. nih.gov |

Role in Induction of Mutagenesis and Genetic Damage Research

This compound has been shown to be a potent mutagen in a variety of experimental systems, a property that is directly linked to its ability to form DNA adducts. The types of mutations induced by this compound have been a subject of significant research to understand its carcinogenic mechanism.

In bacterial mutagenicity assays, such as the Ames test, this compound induces base-pair substitutions, particularly G:C to A:T transitions. oecd.org This is consistent with the formation of bulky adducts at the N⁷ position of guanine. The mutagenicity in these systems is often enhanced in the presence of metabolic activation systems, highlighting the role of its metabolites in inducing genetic damage. nih.gov For instance, Salmonella typhimurium strains expressing human GSTA1-1 show greatly enhanced mutagenicity when exposed to 1,2-dibromoethane (B42909), a structural isomer with similar metabolic activation pathways. who.intiarc.fr

Research in Drosophila melanogaster has also demonstrated the mutagenic activity of this compound, where it induces sex-linked recessive lethal mutations. iarc.fr Studies in repair-deficient strains suggest that the compound's mutagenicity stems from the modification of purine (B94841) ring nitrogens. iarc.fr

In mammalian cells, this compound has been shown to induce gene mutations, sister chromatid exchanges, and chromosomal aberrations. iarc.fr It has been found to be mutagenic in human lymphoblastoid cell lines even without external metabolic activation, indicating that these cells possess the necessary enzymes to convert it into a mutagenic form. iarc.fr

The role of DNA repair pathways in modulating the mutagenic effects of this compound is crucial. The nucleotide excision repair system has been shown to reduce its mutagenicity, suggesting that the DNA lesions it creates are recognized and repaired by this pathway. nih.gov

Enzymatic Dehalogenation Mechanisms (e.g., Haloalkane Dehalogenase Systems)

Enzymatic dehalogenation represents a detoxification pathway for halogenated compounds like this compound. Haloalkane dehalogenases are enzymes found in various microorganisms that can cleave the carbon-halogen bond, converting the haloalkane into a less toxic alcohol. rug.nlwikipedia.org

These enzymes catalyze a hydrolytic reaction, where a halogen atom is replaced by a hydroxyl group from a water molecule. wikipedia.org The reaction proceeds via an Sₙ2 displacement mechanism. wikipedia.org Several bacteria have been identified that can utilize 1,2-dibromoethane as a growth substrate, initiating its degradation through a haloalkane dehalogenase. rug.nl For example, Mycobacterium sp. strain GP1 can metabolize 1,2-dibromoethane, and various mycobacterial strains have shown the ability to release bromide ions from this compound. rug.nlnih.gov

The catalytic mechanism of haloalkane dehalogenases involves a catalytic triad (B1167595) of amino acid residues, typically Asp-His-Asp/Glu, located in the active site. pnas.org The active site is often buried within a hydrophobic cavity. wikipedia.org While these enzymes are primarily studied for their potential in bioremediation of environmental pollutants, their presence in certain organisms represents a mechanism to detoxify this compound and related compounds. wikipedia.org

Interestingly, some epoxide hydrolases, which are structurally related to haloalkane dehalogenases, have been found to exhibit promiscuous dehalogenase activity, although at a much lower rate than their primary function. acs.org

Oxidative Stress and Cellular Damage Mechanisms

In addition to direct DNA damage, the metabolism of this compound can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.org Oxidative stress can cause widespread cellular damage to lipids, proteins, and DNA. nih.gov

The metabolism of this compound, particularly through the cytochrome P450 pathway, can lead to the generation of ROS. nih.gov Bromine, released during the oxidative metabolism, may play a role in initiating lipid peroxidation. iarc.frnih.gov ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can damage cellular components. wikipedia.orgmdpi.com

This oxidative damage can contribute to the tissue toxicity observed following exposure to this compound. The liver and kidneys are particularly susceptible to this type of damage. iarc.fr Studies have shown that exposure to the related compound 1,2-dibromoethane can lead to liver cell necrosis, and it is suggested that lipid peroxidation plays a role in this process. epa.gov

The oxidative metabolite of this compound, 2-bromoacetaldehyde, is a reactive species that can covalently bind to cellular proteins. cdc.govnih.gov This protein binding can disrupt their function and contribute to cytotoxicity. The CYP2E1 enzyme is a major player in this oxidative pathway. iarc.frnih.gov

Lipid peroxidation is a chain reaction process where ROS attack polyunsaturated fatty acids in cell membranes, leading to membrane damage and the formation of reactive aldehydes, such as malondialdehyde. nih.gov Treatment of isolated hepatocytes with 1,2-dibromoethane has been shown to cause a depletion of cellular glutathione, which in turn stimulates lipid peroxidation. nih.gov This process is associated with an increase in lactate (B86563) dehydrogenase leakage from the cells, indicating severe cell injury. nih.gov Antioxidants can reduce the extent of lipid peroxidation and protect against cell death, further supporting the role of oxidative stress in the toxicity of these compounds. nih.gov

Interactive Data Table: Mechanisms of this compound-Induced Cellular Damage

| Mechanism | Mediating Pathway | Key Reactive Species | Cellular Target | Consequence |

|---|---|---|---|---|

| DNA Alkylation | Glutathione Conjugation | Episulfonium ion | DNA bases (primarily Guanine) | Mutagenesis, Genotoxicity. nih.goviarc.fr |

| Protein Binding | Cytochrome P450 Oxidation | 2-Bromoacetaldehyde | Cellular proteins | Cytotoxicity, Tissue Damage. cdc.govnih.gov |

| Lipid Peroxidation | Oxidative Stress | Reactive Oxygen Species (ROS) | Cell membranes | Membrane damage, Cell Injury. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Gas chromatography (GC) stands as a cornerstone for the analysis of volatile organic compounds like 1,1-dibromoethane. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive method for the determination of halogenated compounds such as this compound. analysis.rs The ECD is particularly responsive to electrophilic substances, making it well-suited for detecting compounds containing bromine. This technique is frequently employed in environmental monitoring for the analysis of trace levels of contaminants in drinking water and groundwater. keikaventures.comnemi.gov

For instance, U.S. EPA Method 504.1 utilizes microextraction followed by GC-ECD for the analysis of 1,2-dibromoethane (B42909) (a structural isomer of this compound) in water samples. keikaventures.comrestek.com This method demonstrates the capability of GC-ECD to achieve low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. usgs.gov The use of dual-column systems, where two columns of different polarity are used simultaneously, provides confirmation of the analyte's identity and enhances the reliability of the results. analysis.rsrestek.com

| Parameter | Value | Reference |

| Method | EPA 504.1 | keikaventures.com |

| Analyte | 1,2-Dibromoethane | keikaventures.com |

| Matrix | Drinking Water, Groundwater | keikaventures.com |

| Detection Limit | 0.01 µg/L | epa.gov |

| Working Range | 0.03 - 200 µg/L | keikaventures.com |

Gas Chromatography with Flame/Chemical Ionization Detection (GC-FID/CID)

While GC-ECD is highly sensitive to halogenated compounds, gas chromatography with a flame ionization detector (GC-FID) offers a more universal response to organic compounds. measurlabs.com GC-FID is a robust and reliable technique for quantifying higher concentrations of this compound. In some applications, it is used in conjunction with other detectors for comprehensive analysis.

Dispersive liquid-liquid microextraction (DLLME) combined with GC-FID has been explored for the analysis of various organic compounds. nih.gov In one study, 1,2-dibromoethane itself was used as an extraction solvent in a DLLME method for the determination of other analytes, highlighting its properties as a dense, water-immiscible organic solvent suitable for such applications. rsc.orgnih.govepa.gov While not directly analyzing for this compound, these studies demonstrate the compatibility of bromoalkanes with GC-FID systems. The choice between FID and ECD often depends on the required sensitivity and the complexity of the sample matrix.

Microextraction and Liquid-Liquid Extraction Coupled with GC

Sample preparation is a critical step in the analysis of this compound, and various extraction techniques are employed to isolate and concentrate the analyte from the sample matrix prior to GC analysis.

Microextraction techniques, such as liquid-liquid microextraction (LLME) and dispersive liquid-liquid microextraction (DLLME), offer several advantages, including minimal solvent consumption, high enrichment factors, and simplicity. nih.govrsc.orgnih.gov These methods involve the extraction of the analyte from an aqueous sample into a small volume of an organic solvent. For instance, EPA Method 8011 specifies a microextraction procedure using hexane (B92381) to extract 1,2-dibromoethane from water samples before GC-ECD analysis. epa.gov

Conventional liquid-liquid extraction (LLE) is also a widely used technique. ASTM D5316, for example, describes a method for the determination of 1,2-dibromoethane in water by LLE followed by GC. astm.org These extraction methods are essential for removing interferences and achieving the low detection limits required for environmental analysis.

Mass Spectrometry Integration (GC-MS) for Confirmation and Trace Analysis

For unambiguous identification and confirmation of this compound, especially at trace levels, the coupling of gas chromatography with mass spectrometry (GC-MS) is the gold standard. researchgate.net GC-MS provides not only retention time data but also mass spectral information, which is unique to each compound and acts as a chemical fingerprint. docbrown.infodocbrown.info

The mass spectrum of this compound exhibits a characteristic pattern of fragment ions. The molecular ion peak and the isotopic pattern resulting from the presence of bromine isotopes (79Br and 81Br) are key identifiers. docbrown.infonih.gov GC-MS is particularly valuable in complex matrices where co-eluting peaks might interfere with other detectors. researchgate.net Methods like EPA 524.2 utilize purge-and-trap GC-MS for the analysis of volatile organic compounds, including bromoalkanes, in drinking water. ca.gov Furthermore, headspace GC-MS has been successfully applied for determining carcinogenic impurities like 1,2-dibromoethane in pharmaceutical substances. mdpi.com

Sample Preparation and Enrichment Strategies

Effective sample preparation is paramount for the successful analysis of this compound, particularly when dealing with low concentrations in complex environmental samples.

Purge-and-Trap Methods

Purge-and-trap is a dynamic headspace technique widely used for the pre-concentration of volatile organic compounds (VOCs) from aqueous and solid samples. epa.govepa.gov In this method, an inert gas is bubbled through the sample, stripping the volatile analytes, which are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed analytes are introduced into the GC system.

This technique is highly efficient for concentrating volatile compounds like this compound from water and is a key component of several EPA methods, including 5030C and 8260B. epa.govlcms.cz An improved purge-and-trap method has been developed for the determination of 1,2-dibromoethane in various food matrices, demonstrating recoveries of 90-105% and achieving a quantitation level of 0.5 ppb. nih.govnih.gov The combination of purge-and-trap with GC-MS provides a powerful tool for the sensitive and selective analysis of this compound in a variety of sample types. researchgate.netepa.gov

Direct Absorption and Thermal Desorption Techniques

Direct absorption followed by thermal desorption is a robust analytical approach for the preconcentration and analysis of volatile organic compounds (VOCs) like this compound from various matrices, particularly air and water. This two-step method enhances detection sensitivity by isolating the target analyte from the sample matrix and introducing a concentrated aliquot into an analytical instrument, typically a gas chromatograph (GC).

For air sampling, a known volume of air is passed through a tube packed with one or more solid sorbents. These porous polymers, such as Tenax, Porapack, or charcoal, effectively trap the this compound molecules. inchem.org After sampling, the tube is taken to the laboratory and connected to a thermal desorber. The tube is rapidly heated, and an inert carrier gas (like helium or nitrogen) purges the desorbed analytes from the sorbent directly into the GC column for separation and detection. inchem.org This technique is highly efficient for trace-level analysis in ambient air. inchem.org

In the context of water or solid samples, a purge-and-trap system coupled with thermal desorption is often employed. For solid matrices like soil, thermal desorption can be performed by passing a heated stream of nitrogen gas through the sample to release the volatile this compound. epa.gov For aqueous samples, an inert gas is bubbled through the liquid (purging), carrying the volatile analyte onto a sorbent trap. Once the purging is complete, the trap is rapidly heated to desorb the this compound for analysis. researchgate.net A study on the analysis of the related compound 1,2-dibromoethane in honey utilized a purge and trap thermal desorption system, highlighting the method's applicability to complex food matrices. researchgate.net The operating conditions for such a system require careful optimization to ensure efficient recovery and analysis.

Table 1: Example Operating Conditions for Purge and Trap Thermal Desorption

This table is based on a method developed for 1,2-dibromoethane, with parameters generally applicable to this compound analysis. researchgate.net

| Parameter | Condition |

| Purge Gas | Helium |

| Purge Time | 10 minutes |

| Purge Temperature | 40°C |

| Trap Material | Tenax Resin |

| Desorption Temperature | 180°C |

| Desorption Time | 4 minutes |

| Injection Mode | Splitless |

Headspace Collection Methodologies

Headspace analysis is a widely used technique for the determination of volatile compounds like this compound in solid and liquid samples. settek.comsynectics.net The fundamental principle involves analyzing the vapor phase that is in equilibrium with the sample in a sealed container. This method minimizes matrix effects and avoids injecting non-volatile residues into the analytical instrument, thereby protecting the system and improving reproducibility.

The procedure, outlined in methods such as U.S. EPA Method 5021A, involves placing a sample (e.g., soil or water) into a glass vial, which is then sealed. synectics.netepa.gov The vial is heated to a specific temperature and agitated for a set period to facilitate the partitioning of volatile analytes from the sample matrix into the headspace. epa.gov After this equilibration period, a portion of the headspace gas is automatically drawn and transferred to a GC or GC-mass spectrometry (GC/MS) system for analysis. synectics.net For enhanced sensitivity, a trap-headspace system can be used, where the headspace gas is first concentrated on a sorbent trap before being thermally desorbed into the GC. shimadzu.com

This methodology is applicable to a broad range of VOCs, including this compound, and has been validated for various matrices. synectics.net The detection limits are dependent on the compound, matrix, and instrument but can be in the low microgram-per-kilogram (µg/kg) range for soil samples. settek.com

Table 2: Typical Parameters for Equilibrium Headspace Analysis

These parameters are based on U.S. EPA Method 5021 and are applicable for the analysis of this compound. settek.cominficon.com

| Parameter | Condition |

| Sample Size | ~2-5 grams (for solids) |

| Vial Size | 22 mL |

| Equilibration Temperature | 60°C - 80°C |

| Equilibration Time | 20 - 60 minutes |

| Vial Pressurization Gas | Helium |

| Transfer Line Temperature | >100°C |

| Determinative Method | GC/MS |

Compound-Specific Isotope Analysis (CSIA) for Source Apportionment and Degradation Assessment

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to determine the source and assess the environmental fate of contaminants like this compound. researchgate.netitrcweb.org The technique measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C or ⁸¹Br/⁷⁹Br) within the molecules of a specific compound. itrcweb.orgenviro.wiki These isotopic ratios, expressed in delta (δ) notation in parts per thousand (‰), can provide definitive evidence of degradation and help distinguish between different sources of contamination. itrcweb.org

Source Apportionment

The isotopic signature of a manufactured chemical like this compound is determined by the raw materials and the synthesis process used. Different manufacturing batches or producers may yield products with distinct isotopic compositions. itrcweb.org This allows CSIA to be used as a forensic tool. enviro.wiki By comparing the isotopic signature of this compound found in a contaminated area with the signatures of potential sources, it may be possible to identify the origin of the pollution. enviro.wiki The use of multiple isotope systems, such as dual carbon-bromine isotope analysis (δ¹³C and δ⁸¹Br), significantly strengthens source apportionment by providing multiple dimensions of evidence. gdut.edu.cn For instance, a study on various brominated organic compounds demonstrated that industrial products had δ⁸¹Br values that were distinct from a natural analogue, establishing the potential for bromine isotopes in source tracking. publish.csiro.au

Degradation Assessment

Chemical and biological degradation processes often proceed at different rates for molecules containing heavy versus light isotopes, a phenomenon known as the kinetic isotope effect. researchgate.net Typically, molecules with lighter isotopes (e.g., ¹²C) react faster than those with heavier isotopes (e.g., ¹³C), leading to an enrichment of the heavy isotope in the remaining, undegraded contaminant pool. itrcweb.org By monitoring the change in the isotopic ratio of this compound over time or along a groundwater flow path, the extent of degradation can be quantified. itrcweb.org

Furthermore, different degradation pathways (e.g., oxidation, reduction) can result in different degrees of isotope fractionation. enviro.wikiacs.org This allows CSIA to be used to identify the specific degradation mechanisms occurring at a site. Research on the abiotic degradation of the isomer 1,2-dibromoethane showed significant carbon isotope fractionation, indicating the high potential of CSIA for assessing its degradation in the environment. nih.gov A dual C-Br isotope study on 1,2-dibromoethane biodegradation by different microorganisms revealed that distinct degradation pathways could be identified by their unique isotopic fractionation patterns. acs.org This information is critical for evaluating the effectiveness of natural attenuation and for designing effective remediation strategies. acs.org

Table 3: Isotope Fractionation Values for Dibromoethane Degradation Pathways

This table presents carbon isotope enrichment factors (ε) from studies on 1,2-dibromoethane, which serve as a proxy for the expected behavior of this compound.

| Degradation Pathway | Organism/Condition | Isotope System | Enrichment Factor (ε) in ‰ | Reference |

| Nucleophilic Substitution | HS⁻ (Hydrogen Sulfide) | Carbon (¹³C/¹²C) | -31.6 ± 3.7 | nih.gov |

| Reductive Debromination/Substitution | FeS (Mackinawite) | Carbon (¹³C/¹²C) | -30.9 ± 0.7 | nih.gov |

| Reductive Dehalogenation | Dehalococcoides culture | Carbon (¹³C/¹²C) | -5.3 ± 0.5 to -20 ± 3 | acs.org |

| Reductive Dehalogenation | Dehalogenimonas culture | Carbon (¹³C/¹²C) | -16.4 ± 1.1 | acs.org |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The presence of two bromine atoms on a single carbon atom allows 1,1-dibromoethane to serve as a compact and reactive building block for introducing ethylidene or related moieties in complex molecular architectures.

As a gem-dihalide, this compound can theoretically act as a precursor for the formation of cyclopropane (B1198618) rings bearing a gem-dimethyl group. In a reaction catalyzed by a cobalt or nickel complex in the presence of zinc, this compound can react with alkenes like dimethyl fumarate (B1241708) or maleate (B1232345) to produce 3-methyl-1,2-cyclopropanedicarboxylic acid esters. wvu.edu However, this application is less common compared to the use of its isomer, 1,2-dibromoethane (B42909), in other cyclopropanation reactions.

The utility of this compound is prominently highlighted in its role as a key intermediate in the synthesis of complex, biologically active molecules and specialty chemicals. cymitquimica.comthieme-connect.com One of the most significant applications is in the total synthesis of (+)-phorboxazole A, a marine natural product with exceptionally potent cytostatic and antiproliferative activities. In this context, this compound serves as a crucial reagent for achieving a Petasis-Ferrier rearrangement, a powerful reaction for constructing substituted tetrahydropyran (B127337) rings, which form the core of the phorboxazole structure. cymitquimica.comchemicalbook.comcymitquimica.com

Additionally, this compound is employed in the preparation of olefinic enol ethers, which are versatile intermediates in organic synthesis. chemicalbook.com

Table 1: Application of this compound in Synthesis

| Application | Target Molecule/Class | Synthetic Transformation | Reference |

|---|---|---|---|

| Natural Product Synthesis | (+)-Phorboxazole A | Petasis-Ferrier Rearrangement | cymitquimica.comchemicalbook.comcymitquimica.com |

Precursor in Cyclopropane Formation

Catalyst Activation and Organometallic Chemistry

This section is intentionally omitted as the widely documented use of "dibromoethane" for the activation of metallic reagents, such as magnesium for Grignard reactions and zinc, specifically refers to the vicinal isomer, 1,2-dibromoethane. wvu.eduthieme-connect.commsu.edustackexchange.com The mechanism involves an E2-type elimination reaction to generate ethylene (B1197577) gas and magnesium bromide, which cleans the metal surface of its passivating oxide layer. stackexchange.com There is no significant evidence in the reviewed literature to suggest that this compound is commonly used for this purpose.

Development of Halogen Chemistry Principles and Novel Synthetic Approaches

The study and application of this compound have contributed to the broader understanding of halogen chemistry, particularly the distinct reactivity of geminal dihalides compared to their vicinal counterparts. doubtnut.com This unique reactivity has been harnessed to develop novel synthetic methodologies.

A prime example is the development of methods for synthesizing 1,1-organodiboronate esters. These esters are valuable synthetic intermediates due to their stability and versatility in subsequent cross-coupling reactions. A novel approach involves the copper-catalyzed diborylation of this compound with reagents like bis(pinacolato)diboron. rsc.org This reaction provides a direct route to 1,1-diboryl compounds, showcasing a modern application of this compound in organometallic synthesis. rsc.org

The specific reactivity of this compound as a gem-dihalide, capable of reacting with nucleophiles twice on the same carbon, underpins its utility. doubtnut.com Upon hydrolysis, the intermediate species can form aldehydes, a characteristic reaction pathway that distinguishes it from vicinal dihalides which typically yield diols or alkenes. doubtnut.com This predictable reactivity allows for its incorporation into complex synthetic strategies, such as the aforementioned Petasis-Ferrier rearrangement, further cementing its role in the development of advanced synthetic approaches. cymitquimica.comchemicalbook.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the molecular geometry and electronic structure of 1,1-dibromoethane. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often combined with basis sets like aug-cc-pVTZ, are employed to predict molecular parameters. utrgv.edu For instance, calculations on the analogous 1,1-diiodoethane (B1619546) have been used to predict its molecular geometry and hyperfine parameters, which are crucial for interpreting its rotational spectrum. utrgv.edu

Theoretical studies on similar dihaloethanes, such as 1,2-dibromoethane (B42909), have utilized Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311++G(d,p) to study conformational isomers. researchgate.net These calculations help in understanding the relative stabilities of different conformers, which for this compound is less complex due to the geminal bromine atoms. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these computational methods.

Potential Energy Surface (PES) Mapping and Reaction Pathway Predictions

Potential Energy Surface (PES) mapping is a powerful tool for exploring the reaction dynamics of this compound. marquette.edufiveable.me It provides a multidimensional representation of the potential energy of the molecule as a function of its atomic coordinates, revealing the most probable pathways for chemical reactions. fiveable.me

Studies on the photodecomposition of this compound have utilized PES calculations to investigate elimination reactions. marquette.edu For example, the elimination of HBr and Br2 has been shown to proceed through different pathways, including concerted and sequential mechanisms. marquette.edu Theoretical investigations have identified stationary points on the PES, such as minima corresponding to stable molecules and saddle points representing transition states. marquette.edufiveable.me For instance, in the photodecomposition of this compound, pathways for Br2 elimination have been identified that involve an isomer of this compound and a 1,2-hydrogen shift, which is lower in energy than a direct three-center elimination from the parent molecule. marquette.edu

These computational studies, often performed at levels of theory like CCSD(T)//MP2/aug-cc-pVTZ, provide critical insights into the mechanisms of reactions that are challenging to observe experimentally. marquette.edu The energy barriers and reaction enthalpies calculated from the PES are essential for predicting reaction rates and product distributions. acs.org

Molecular Dynamics Simulations of Environmental and Biological Interactions

While specific molecular dynamics (MD) simulations focusing solely on the environmental and biological interactions of this compound are not extensively documented in the provided search results, the principles of MD simulations can be applied to understand its behavior. MD simulations model the movement of atoms and molecules over time, providing a "single-interaction" perspective on molecular behavior. irbbarcelona.org

For related compounds, MD simulations have been used to study interactions at interfaces, such as the water-1,2-dichloroethane interface, which is relevant for understanding the environmental fate of halogenated hydrocarbons. aip.org These simulations can predict how molecules like this compound might behave in different environments, such as in a solvent or at the interface of two immiscible liquids. irbbarcelona.orgaip.org The influence of factors like molecular crowding on these interactions can also be assessed. irbbarcelona.org Although direct simulations on this compound are not detailed, the methodology is applicable to study its potential interactions with biological macromolecules or its transport in environmental systems.

Theoretical Studies of Spectroscopic Properties (e.g., NMR, Rotational Spectra)

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic properties of this compound.